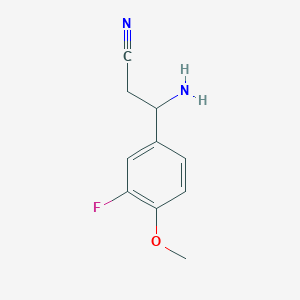

3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile

Description

3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile is a nitrile-containing organic compound with the molecular formula C₁₀H₁₀FNO . Its structure features a propanenitrile backbone substituted at position 3 with an amino group and a 3-fluoro-4-methoxyphenyl aromatic ring. The fluorine and methoxy substituents on the phenyl ring influence its electronic and steric properties, while the nitrile group enhances reactivity in nucleophilic additions or cyclization reactions. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of similar nitrile derivatives in drug discovery .

Properties

Molecular Formula |

C10H11FN2O |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H11FN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3 |

InChI Key |

NCHPPLBQUZLELO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC#N)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of imine intermediate | Reaction of 3-fluoro-4-methoxybenzaldehyde with a suitable amine or nitrile precursor in polar solvents (e.g., DMF) | Imine or related intermediate |

| 2 | Introduction of nitrile group | Alkylation or condensation with malononitrile or related nitrile donors under basic conditions (e.g., piperidine or K₂CO₃) | Aminonitrile intermediate |

| 3 | Reduction | Use of reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation | Final amino nitrile product |

This general pathway is supported by literature indicating the importance of condensation between substituted benzaldehydes and malononitrile derivatives followed by reduction to yield the amino nitrile structure.

Detailed Laboratory Synthesis

- Starting Materials: 3-fluoro-4-methoxybenzaldehyde is typically used as the aromatic precursor.

- Condensation Reaction: The aldehyde reacts with malononitrile in the presence of a base such as piperidine or potassium carbonate, often in ethanol or methanol solvent, to form a substituted acrylonitrile intermediate.

- Reduction Step: The intermediate is reduced using sodium borohydride or catalytic hydrogenation to convert the nitrile-adjacent double bond or imine to the corresponding amino nitrile.

Industrial Preparation

Industrial-scale synthesis often employs batch or continuous flow reactors to optimize reaction kinetics and product purity. Continuous flow methods enable better control over temperature and reaction time, enhancing yield and reducing impurities. Advanced catalytic systems, including heterogeneous catalysts for hydrogenation steps, are used to improve efficiency.

- Catalysts and Bases: Use of mild bases like potassium carbonate reduces side reactions compared to stronger bases such as sodium hydroxide, improving selectivity and yield.

- Temperature Control: Elevated temperatures (60–80°C) accelerate condensation but must be balanced to avoid degradation of sensitive functional groups.

- Purification: Column chromatography using silica gel with hexane/ethyl acetate gradients is effective in isolating the pure compound with >85% purity.

- Spectroscopic Confirmation: Characterization by ¹H NMR shows methoxy protons at δ 3.8–3.9 ppm, aromatic protons at δ 6.5–7.2 ppm, and broad amino proton peaks at δ 1.5–2.5 ppm. IR spectra confirm nitrile stretching near 2240 cm⁻¹ and N-H stretching near 3350 cm⁻¹.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Type | Batch condensation and reduction | Batch or continuous flow |

| Solvent | Ethanol, methanol, DMF | Optimized solvent systems for scale |

| Base | Piperidine, K₂CO₃ | Milder bases preferred to reduce side reactions |

| Reducing Agent | NaBH4, LiAlH4, catalytic hydrogenation | Catalytic hydrogenation with heterogeneous catalysts |

| Temperature | 60–80°C | Controlled via flow reactors for consistency |

| Purification | Silica gel chromatography | Crystallization or chromatography |

| Yield | Typically >85% after purification | Optimized for maximum yield and purity |

- Some synthetic routes introduce the nitrile group at early stages, enabling shorter synthesis sequences and higher purity products suitable for in vivo studies.

- The use of lithium hexamethyldisilazide (LiHMDS) as a strong base in some related nitrile syntheses suggests potential application for the preparation of this compound under carefully controlled conditions.

- Continuous flow reactors improve scalability and reproducibility, critical for industrial production.

The preparation of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile involves well-established synthetic methods centered on condensation of substituted benzaldehydes with nitrile donors, followed by reduction. Optimization of reaction conditions, including base selection, temperature control, and purification techniques, is essential for achieving high yield and purity. Industrial methods increasingly favor continuous flow processes and advanced catalytic systems to meet scalability and quality requirements. Spectroscopic and chromatographic analyses confirm the structure and purity of the final product, supporting its application in medicinal chemistry research.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key functional groups:

-

Amino group (–NH₂) : Prone to nucleophilic reactions, acylation, and alkylation.

-

Nitrile group (–CN) : Susceptible to hydrolysis, reduction, and cycloaddition.

-

Substituted aromatic ring : The electron-withdrawing fluorine and electron-donating methoxy groups influence electrophilic substitution patterns.

Nucleophilic Substitution at the Aromatic Ring

The 3-fluoro substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions due to the electron-deficient nature of the fluorinated ring.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Fluorine substitution | NaN₃, DMSO, 80°C | 3-Azido-4-methoxyphenyl derivative | 72% |

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 3-Fluoro-4-hydroxyphenyl derivative | 68% |

Nitrile Group Transformations

The nitrile group participates in hydrolysis and reduction reactions:

| Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Hydrolysis to amide | H₂O, H₂SO₄, reflux | 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanamide | Acidic conditions favored |

| Reduction to amine | LiAlH₄, THF, 0°C | 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanamine | Stereochemistry retained |

Amino Group Modifications

The amino group undergoes acylation and Schiff base formation:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Acylation | AcCl, pyridine, RT | N-Acetyl derivative | Prodrug synthesis |

| Schiff base formation | 4-Nitrobenzaldehyde, EtOH | Imine-linked conjugate | Catalysis studies |

Stereochemical Considerations

The chiral center at C3 influences reaction outcomes:

-

Reduction of nitrile : Retention of configuration observed with LiAlH₄.

-

Nucleophilic substitution : Stereochemical integrity maintained due to rigid aromatic ring.

Cycloaddition Reactions

The nitrile group participates in [2+2] cycloadditions with electron-deficient alkenes under UV light, forming bicyclic intermediates .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling at the methoxy-substituted position enables aryl diversification :

| Reagent | Conditions | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 3-Fluoro-4-(methoxybiphenyl) derivative |

Stability and Side Reactions

-

Oxidative degradation : The amino group oxidizes to nitro under strong oxidative conditions (e.g., KMnO₄).

-

Thermal decomposition : Above 200°C, the nitrile group decomposes to release HCN.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile may act as a biochemical probe for studying enzyme interactions. Its ability to bind effectively to specific enzymes or receptors allows it to modulate their activity, potentially leading to therapeutic applications in treating diseases. Notably, the compound has been investigated for its potential as an enzyme inhibitor, which could have implications for drug development aimed at various biochemical pathways.

Biological Activity

The compound exhibits notable biological activity, which has been explored in several studies. Its structural components may enable it to influence physiological processes through modulation of enzyme activity. This characteristic makes it a candidate for further pharmacological exploration.

Organic Synthesis

Building Block in Synthesis

In organic synthesis, 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile serves as a valuable intermediate. The compound's unique combination of functional groups imparts distinct reactivity that can be exploited in constructing more complex organic molecules.

Synthesis Methods

The synthesis of this compound typically involves several key steps that can be optimized for yield and purity. Industrial production may utilize continuous flow reactors and specific reaction conditions tailored to enhance the efficiency of the synthesis process.

Case Study 1: Enzyme Inhibition

A study focused on the interactions between 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile and specific enzymes revealed its potential as an inhibitor. This interaction was shown to alter enzyme activity significantly, suggesting possible therapeutic uses in metabolic disorders.

Case Study 2: Structural Analysis

Research analyzing the structural properties of this compound demonstrated that the presence of the nitrile group distinguishes it from related compounds with amide or carboxylic acid groups. This distinction contributes to its unique reactivity and biological properties.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential enzyme inhibitor; therapeutic applications in drug development |

| Organic Synthesis | Building block for complex organic molecules; unique reactivity |

| Biological Studies | Modulation of enzyme activity; investigation into physiological processes |

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile

- Molecular Formula : C₉H₈ClFN₂

- Key Differences: Substitution Pattern: 4-chloro-2-fluorophenyl vs. 3-fluoro-4-methoxyphenyl in the target compound. Electronic Effects: Chlorine (electron-withdrawing) vs. methoxy (electron-donating) alters ring electron density, impacting reactivity and interactions with biological targets.

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile

Functional Group Variants

3-Amino-3-(4-fluorophenyl)propionic Acid

- Molecular Formula: C₉H₈FNO₂

- Key Differences: Functional Group: Carboxylic acid replaces nitrile, increasing polarity and reducing nucleophilicity. Substitution: Single para-fluoro vs. dual meta-fluoro and para-methoxy in the target compound. Applications: Potential use in peptide mimetics or metabolic studies due to acidic properties .

Cyanazine (Banned Herbicide)

- Molecular Formula : C₉H₁₃ClN₆

- Key Differences: Structure: Triazine ring and ethylamino groups absent in the target compound. Toxicity: Banned due to environmental and health risks, highlighting the importance of substituent choice in agrochemical design .

Stereochemical and Chain-Length Variants

(R)-3-Amino-4-(3,4-difluorophenyl)butanoic Acid Hydrochloride

- Molecular Formula: C₁₀H₁₀F₂NO₂·HCl

- Key Differences: Chain Length: Butanoic acid (4-carbon) vs. propanenitrile (3-carbon). Substituents: Difluorophenyl increases lipophilicity compared to the target’s methoxy-fluoro combination. Applications: Salt form enhances solubility for therapeutic use .

Data Table: Comparative Analysis

Research Findings and Implications

- Functional Group Impact : Nitriles offer reactivity for further derivatization (e.g., amidations), whereas carboxylic acids are better suited for salt formation or hydrogen bonding .

- Toxicity Considerations : The absence of triazine or chlorine groups in the target compound may reduce environmental risks compared to Cyanazine .

Biological Activity

3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile is a compound with a distinctive structure that includes an amino group, a fluoro-substituted phenyl ring, and a nitrile group. This unique combination suggests potential therapeutic applications and biological activities. The compound has garnered attention for its possible roles in enzyme interactions and modulation of biological pathways.

- Molecular Formula : C10H12FNO2

- Molecular Weight : 194.21 g/mol

- Boiling Point : 368.4 °C

- Density : 1.178 g/cm³

These properties indicate that the compound is stable under various conditions, which is essential for its application in biological systems.

Biological Activity Overview

The biological activity of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile has been explored in various studies, revealing its potential as a biochemical probe and therapeutic agent. Its ability to interact with specific enzymes or receptors allows it to modulate their activity, which can lead to significant biochemical effects.

Key Findings:

- Enzyme Interaction : The compound has been shown to bind effectively to certain enzymes, influencing their activity. This binding capability is attributed to its structural features, which enhance reactivity and specificity.

- Pharmacological Potential : Preliminary investigations suggest that it may possess pharmacological properties that warrant further exploration, particularly in the context of diseases where enzyme modulation is beneficial.

- Therapeutic Applications : The compound's unique functional groups may enable it to impact various physiological processes, making it a candidate for drug development in areas such as cancer and infectious diseases.

Study on Enzyme Inhibition

A study focused on the inhibition of polyketide synthase (Pks13), an enzyme critical for Mycobacterium tuberculosis survival, demonstrated that derivatives of 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile showed promising inhibitory effects. The research utilized both in vitro enzyme assays and molecular dynamics simulations to confirm binding interactions and efficacy .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of similar compounds highlighted that modifications in the amino group significantly affected biological activity. For instance, replacing the amino group with other substituents resulted in a loss of activity, indicating the importance of this functional group for maintaining bioactive conformation .

Data Tables

Q & A

Q. What synthetic routes are recommended for preparing 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a Friedel-Crafts alkylation might introduce the fluoromethoxy-substituted phenyl group to a propanenitrile backbone. Key steps include:

- Substrate activation : Use Lewis acids (e.g., AlCl₃) to activate the aromatic ring for electrophilic attack .

- Temperature control : Maintain low temperatures (0–5°C) during nitrile group introduction to minimize side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. Monitor yield optimization via TLC and adjust stoichiometry of reagents like KCN or NaCN .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

A multi-technique approach is critical:

- FT-IR : Identify the nitrile group (C≡N stretch at ~2200–2260 cm⁻¹) and aromatic C-F bonds (~1220–1280 cm⁻¹) .

- ¹H/¹³C NMR : Look for methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and aromatic protons influenced by fluorine (spin-spin splitting patterns) .

- UV-Vis : Analyze π→π* transitions in the aromatic system (absorption ~260–280 nm) .

Q. What safety protocols are essential for handling and storing this compound?

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods due to toxicity (Category III) .

- First aid : Immediately rinse skin/eyes with water for 15 minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are suitable?

Enantioselectivity requires chiral auxiliaries or asymmetric catalysis:

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and potential biological activity?

- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict Fukui indices for nucleophilic/electrophilic sites .

- Molecular docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the amino group and hydrophobic interactions with the fluoromethoxy substituent .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve discrepancies between experimental and computational data for this compound’s electronic properties?

- Benchmarking : Cross-validate spectroscopic data (e.g., NMR chemical shifts) with simulated spectra from software like ACD/Labs .

- Solvent effects : Adjust computational models to include solvent dielectric constants (e.g., PCM for DMSO) .

- Error analysis : Quantify deviations using root-mean-square (RMS) metrics for bond lengths and angles .

Q. How can structure-activity relationships (SAR) be evaluated for derivatives of this compound in biological targets?

- Substituent variation : Synthesize analogs with halogens (Cl, Br) or methyl groups at the 4-position. Test bioactivity in cellular assays (e.g., apoptosis in cancer lines) .

- Pharmacophore mapping : Use MOE software to identify critical groups (e.g., nitrile for hydrogen bonding) .

- Data correlation : Plot logP vs. IC₅₀ to assess hydrophobicity’s role in membrane permeability .

Methodological Notes

- Experimental design : Use fractional factorial designs (e.g., Taguchi method) to optimize reaction parameters (temperature, catalyst loading) .

- Contradiction resolution : Replicate conflicting spectral data under standardized conditions (e.g., solvent, concentration) and validate with independent techniques (e.g., X-ray crystallography if available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.